molecular formula C24H24F3NO2 B11079046 2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione

2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione

Cat. No.: B11079046
M. Wt: 415.4 g/mol
InChI Key: RBLRFWJHRWQNQJ-UHFFFAOYSA-N
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Description

2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione is a synthetic organic compound that features a unique combination of adamantane, trifluoromethyl, and pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione typically involves multi-step organic reactions. The starting materials may include adamantane derivatives, trifluoromethyl ketones, and pyrrole derivatives. Common synthetic routes may involve:

    Friedel-Crafts Acylation: This reaction can be used to introduce the adamantane group into the molecule.

    Nucleophilic Substitution:

    Pyrrole Functionalization: This step involves the attachment of the pyrrole ring to the phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent due to its unique structural features.

    Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Adamantan-1-yl-4,4,4-trifluoro-1-phenyl-butan-1,3-dione: Lacks the pyrrole group.

    2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione: Has a methyl group instead of the pyrrole group.

Uniqueness

The presence of the pyrrole group in 2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione may confer unique properties such as enhanced biological activity or specific interactions with molecular targets.

Properties

Molecular Formula

C24H24F3NO2

Molecular Weight

415.4 g/mol

IUPAC Name

2-(1-adamantyl)-4,4,4-trifluoro-1-(4-pyrrol-1-ylphenyl)butane-1,3-dione

InChI

InChI=1S/C24H24F3NO2/c25-24(26,27)22(30)20(23-12-15-9-16(13-23)11-17(10-15)14-23)21(29)18-3-5-19(6-4-18)28-7-1-2-8-28/h1-8,15-17,20H,9-14H2

InChI Key

RBLRFWJHRWQNQJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)C4=CC=C(C=C4)N5C=CC=C5)C(=O)C(F)(F)F

Origin of Product

United States

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